

A Comparative Guide to Human and Mouse OAS1 Antiviral Mechanisms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Oligoadenylate*

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The 2'-5'-**oligoadenylate** synthetase (OAS) family of proteins are critical components of the innate immune response to viral infections. Upon activation by viral double-stranded RNA (dsRNA), OAS proteins synthesize 2'-5'-linked **oligoadenylates** (2-5A), which in turn activate RNase L to degrade viral and cellular RNA, thereby inhibiting viral replication. While this core pathway is conserved between humans and mice, significant differences exist in the genetic organization, enzymatic activity, and antiviral mechanisms of their respective OAS1 proteins. This guide provides an objective comparison of human and mouse OAS1, supported by experimental data and detailed methodologies.

Key Differences in Human and Mouse OAS1

Feature	Human OAS1	Mouse Oas1
Genomic Locus	Single OAS1 gene on chromosome 12.[1]	Cluster of 8 Oas1 genes (Oas1a-h) on chromosome 5.[2]
Enzymatic Activity	Multiple isoforms (e.g., p42, p46) are enzymatically active.[3][4]	Several isoforms, such as Oas1b, lack enzymatic (nucleotidyltransferase) activity.[5]
Primary Antiviral Mechanism	Canonical (RNase L-dependent): Effective against viruses like SARS-CoV-2.[5] Non-canonical (RNase L-independent): Protects against West Nile Virus by stabilizing IFN β mRNA.[5]	Non-canonical (RNase L-independent): Oas1b confers resistance to flaviviruses like West Nile Virus.[6][7] Ineffective against SARS-CoV-2.[5]
OASL Orthologs	One enzymatically inactive OASL gene. Human OASL enhances RIG-I signaling.[7]	Two Oas1 genes: Oas1 (inactive) and Oas2 (active). Mouse Oas1 can inhibit interferon production.[7]

Quantitative Comparison of Enzymatic Activity

Direct comparative kinetic data for the main human OAS1 and the various mouse Oas1 isoforms is limited, in part because key mouse isoforms like Oas1b are catalytically inactive.[6] However, a study comparing human OAS1 (p42 isoform) to the enzymatically active mouse Oas2 provides valuable insight into their relative efficiencies.

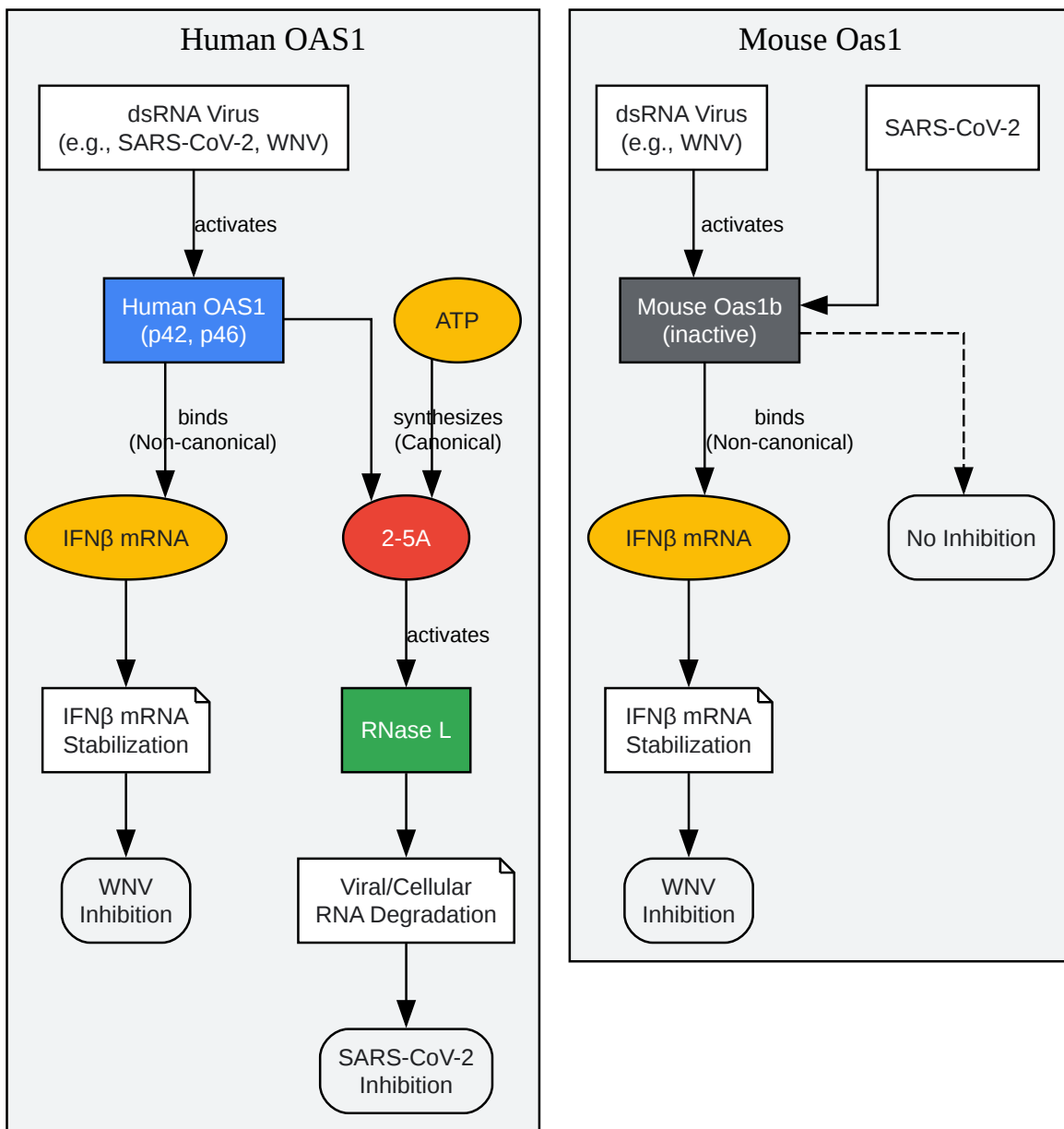
Enzyme	KM for ATP (mM)	kcat (s-1)	Catalytic Efficiency (kcat/KM) (M-1s-1)
Human OAS1 (p42)	0.31[8]	7.20[8]	23,226
Mouse Oas2	0.66[8]	0.39[8]	591

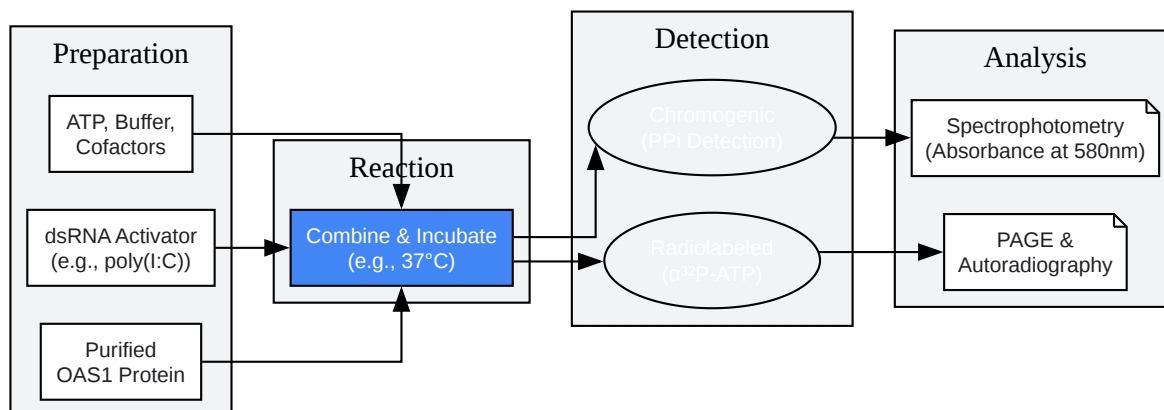
Catalytic efficiency was calculated from the provided K_M and k_{cat} values.

This data indicates that under the tested conditions, human OAS1 (p42) has a higher affinity for ATP (lower K_M) and a significantly greater turnover rate (higher k_{cat}) compared to the active mouse Oasl2, resulting in a much higher overall catalytic efficiency.

Antiviral Signaling Pathways

The antiviral responses initiated by human and mouse OAS1 diverge significantly, employing both canonical and non-canonical pathways depending on the virus.





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- To cite this document: BenchChem. [A Comparative Guide to Human and Mouse OAS1 Antiviral Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213165#comparing-human-and-mouse-oas1-antiviral-mechanisms]

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